molecular formula C9H8N2O5 B180374 2-(2-Nitrobenzamido)acetic acid CAS No. 10167-23-4

2-(2-Nitrobenzamido)acetic acid

Cat. No.: B180374
CAS No.: 10167-23-4
M. Wt: 224.17 g/mol
InChI Key: HUKQWHBZPIMEDH-UHFFFAOYSA-N
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Description

2-(2-Nitrobenzamido)acetic acid is an organic compound with the molecular formula C9H8N2O5 It is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to an amido group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrobenzamido)acetic acid typically involves the nitration of benzamidoacetic acid. The process begins with the acylation of glycine with 2-nitrobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Reduction: 2-(2-Aminobenzamido)acetic acid.

    Substitution: Various substituted benzamidoacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Nitrobenzamido)acetic acid has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Nitrobenzamido)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, depending on the specific biological context.

Comparison with Similar Compounds

    2-(2-Aminobenzamido)acetic acid: Formed by the reduction of 2-(2-Nitrobenzamido)acetic acid.

    2-(2-Chlorobenzamido)acetic acid: A derivative formed through substitution reactions.

    2-(2-Methylbenzamido)acetic acid: Another substituted derivative with different functional groups.

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and industrial processes.

Properties

IUPAC Name

2-[(2-nitrobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c12-8(13)5-10-9(14)6-3-1-2-4-7(6)11(15)16/h1-4H,5H2,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKQWHBZPIMEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406149
Record name 2-(2-Nitrobenzamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10167-23-4
Record name 2-(2-Nitrobenzamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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